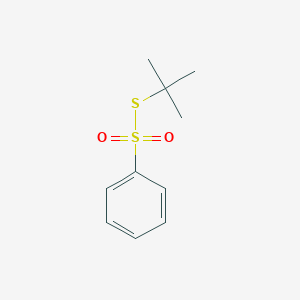

叔丁基苯磺酰基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butylsulfanylsulfonylbenzene (TBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that has a unique structure, which makes it an attractive target for researchers.

科学研究应用

无痕亚磺酸根阴离子预催化剂

研究表明,叔丁基苯基亚砜可用作无痕预催化剂,用于生成亚磺酸根阴离子,然后该阴离子被用于催化苄基卤化物与反式二苯乙烯的偶联。这种方法的新颖之处在于催化剂形成过程中会产生一种气态副产物,简化了高纯度产物的分离(张等人,2015)。

不对称胺合成

N-叔丁基磺酰亚胺充当不对称胺合成的多功能中间体。这些亚胺衍生自对映体纯的叔丁基磺酰胺,促进了各种亲核试剂的加成,展示了它们在合成多种高对映选择性胺中的用途(埃尔曼等人,2002)。

先进的质子交换膜

具有叔丁基苯基末端的磺化聚(亚苯基醚砜)共聚物已被合成用于质子交换膜(PEM)。这些材料在提高 PEM 应用的关键吸水率、质子电导率和机械性能方面显示出巨大的潜力(李等人,2006)。

有机合成中的亚硝酮当量物

叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯已被确定为第一类 N-(Boc)亚硝酮当量物。它们制备并随后与有机金属反应生成 N-(Boc)羟胺,突出了它们作为有机合成中构建模块的重要性(Guinchard 等人,2005)。

催化不对称氧化

催化不对称氧化叔丁基二硫化物,生成具有高对映体过量的叔丁基叔丁基硫代亚磺酸酯,是另一项重要的应用。该过程利用过氧化氢和手性席夫碱配体,证明了叔丁基二硫化物衍生物在合成手性化合物中的用途(Cogan 等人,1998)。

作用机制

Target of Action

Similar compounds such as 4-tert-butylbenzenesulfonic acid have been reported to interact with proteins like prothrombin . The role of Prothrombin is crucial in the blood clotting process, where it gets converted into Thrombin, which then converts fibrinogen into fibrin, leading to clot formation .

Mode of Action

These compounds often act as inhibitors or activators of enzymes, altering their activity and thus influencing biochemical pathways .

Biochemical Pathways

Related compounds have been shown to influence pathways such as the coagulation cascade, where they can affect the activity of enzymes like prothrombin .

Pharmacokinetics

For instance, terbutaline, a beta-2 adrenergic agonist, has been reported to show a linear relationship between plasma concentration and the administered dose . Its systemic availability was observed to be higher with inhaled as compared to oral route .

Result of Action

For instance, tBHQ, a synthetic phenolic antioxidant, has been reported to suppress processes leading to neuroinflammation and oxidative stress, offering a fresh approach to treating brain diseases .

属性

IUPAC Name |

tert-butylsulfanylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJGCCONEKNWIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/no-structure.png)

![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)

![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)